molecular formula C19H18N2O3 B1245414 Endophenazine B

Endophenazine B

Cat. No. B1245414
M. Wt: 322.4 g/mol
InChI Key: CIWWONHFDUMHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endophenazine B is a natural product found in Streptomyces anulatus and Streptomyces with data available.

Scientific Research Applications

Genomics-Guided Discovery

A study explored the metabolic potential of Kitasatospora sp. HKI 714, leading to the discovery of new natural products within the endophenazine family, focusing on their antimicrobial properties against mycobacteria (Heine, Martin, & Hertweck, 2014).

Antimicrobial and Herbicidal Activities

Research identified new phenazine antibiotics, including endophenazines A-D, from Streptomyces anulatus. These compounds demonstrated antimicrobial activities against Gram-positive bacteria and some fungi, as well as herbicidal activity against duckweed (Gebhardt et al., 2002).

Artificial Synthetic Pathway Development

A study focused on designing and constructing an artificial biosynthetic pathway for the synthesis of terpenoid phenazines in Pseudomonas chlororaphis P3. This research synthesized endophenazine A and A1 for the first time in Pseudomonas, contributing to the diversity of phenazines and offering a reference for heterologous synthesis of terpenoid phenazines (Liu et al., 2022).

Mutational Analysis in Biosynthetic Gene Cluster

Another study conducted mutational analysis on the biosynthetic gene cluster for endophenazines in Streptomyces anulatus 9663. This research led to the discovery of endophenazine E and provided insights into the regulatory genes of phenazine biosynthesis in Streptomyces (Saleh et al., 2012).

properties

Product Name

Endophenazine B

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid

InChI

InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24)

InChI Key

CIWWONHFDUMHHK-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C

Canonical SMILES

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C

synonyms

endophenazine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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